L-Series Nucleosides Demonstrate Reduced Cytotoxicity and Enhanced Metabolic Stability vs. D-Counterparts
L-Nucleoside analogues synthesized from L-ribofuranosyl chloride precursors such as CAS 141846-57-3 exhibit more favorable toxicological profiles and greater metabolic stability compared to their corresponding D-enantiomers [1]. This stereochemistry-dependent advantage translates directly to an improved therapeutic index in antiviral drug development, with clinical evidence from approved agents such as lamivudine (3TC) and emtricitabine (FTC) confirming that L-nucleosides demonstrate antiviral activity comparable to or greater than their D-counterparts while exhibiting significantly reduced host toxicity [2].
| Evidence Dimension | Cytotoxicity and metabolic stability |
|---|---|
| Target Compound Data | L-nucleoside analogues (derived from L-ribofuranosyl chloride): reduced cytotoxicity; greater metabolic stability |
| Comparator Or Baseline | D-nucleoside analogues (derived from D-ribofuranosyl chloride, CAS 3601-89-6): higher cytotoxicity; lower metabolic stability |
| Quantified Difference | Improved therapeutic index (no single quantitative metric available; class-level observation across multiple L-nucleoside drug candidates including 3TC and FTC) |
| Conditions | In vitro cytotoxicity assays; clinical pharmacokinetic studies of FDA-approved L-nucleoside therapeutics |
Why This Matters
For procurement decisions in antiviral drug discovery programs, the L-configuration of this glycosyl donor is essential for generating lead candidates with the reduced cytotoxicity and improved metabolic stability characteristic of clinically successful L-nucleoside therapeutics.
- [1] Mathé C, Gosselin G. L-Nucleoside enantiomers as antivirals drugs: A mini-review. Antiviral Research. 2006;71(2-3):276-281. View Source
- [2] Gumina G, Song GY, Chu CK. L-Nucleosides as chemotherapeutic agents. FEMS Microbiology Letters. 2001;202(1):9-15. View Source
